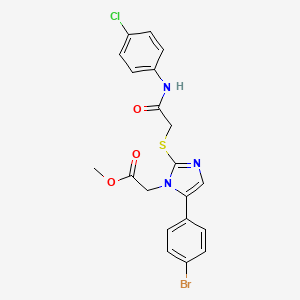![molecular formula C27H19ClN4O B2770164 N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361468-04-4](/img/structure/B2770164.png)
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the 4-phenyl group can be achieved through substitution reactions using appropriate reagents.
Amidation: The final step involves the formation of the amide bond between the quinazoline derivative and the 3-chlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the phenyl groups.
Substitution: Halogenation, nitration, or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to the biological activity of quinazoline derivatives.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes or receptors, which can lead to various biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific substitution pattern and potential biological activities. Its distinct structure may confer unique properties compared to other quinazoline derivatives.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFMZVJGQTAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)




![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)


![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2770101.png)
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)

